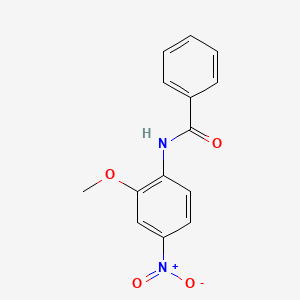

N-(2-methoxy-4-nitrophenyl)benzamide

CAS No.: 38259-78-8

Cat. No.: VC10194027

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38259-78-8 |

|---|---|

| Molecular Formula | C14H12N2O4 |

| Molecular Weight | 272.26 g/mol |

| IUPAC Name | N-(2-methoxy-4-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) |

| Standard InChI Key | DEDKVZCXBHLLQO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

N-(2-Methoxy-4-nitrophenyl)benzamide belongs to the class of aromatic amides, featuring a benzamide moiety linked to a 2-methoxy-4-nitroaniline group. The compound’s IUPAC name is N-(2-methoxy-4-nitrophenyl)benzamide, and its systematic structure includes:

-

A benzoyl group () attached to the amine nitrogen.

-

A 2-methoxy-4-nitrophenyl substituent, introducing electron-withdrawing nitro () and electron-donating methoxy () groups.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 38259-78-8 | |

| Molecular Formula | ||

| Molecular Weight | 272.26 g/mol | |

| IUPAC Name | N-(2-methoxy-4-nitrophenyl)benzamide | |

| SMILES | COC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC=CC=C2 | |

| InChI Key | DEDKVZCXBHLLQO-UHFFFAOYSA-N |

The nitro group at the para position relative to the methoxy group creates a steric and electronic environment that influences reactivity, particularly in electrophilic substitution reactions.

Synthesis and Preparation

The synthesis of N-(2-methoxy-4-nitrophenyl)benzamide typically involves a nucleophilic acyl substitution reaction. As described in the literature, the procedure follows:

Reaction Scheme:

Table 2: Representative Synthetic Conditions

| Component | Role | Details |

|---|---|---|

| 2-Methoxy-4-nitroaniline | Amine reactant | 1.0 equiv |

| Benzoyl chloride | Acylating agent | 1.2 equiv |

| Triethylamine | Base (HCl scavenger) | 2.0 equiv |

| Solvent | Reaction medium | Dichloromethane (DCM) |

| Temperature | Ambient | 25°C, 12–24 hours |

The reaction proceeds via activation of the benzoyl chloride by the base, forming an acylium intermediate that reacts with the aromatic amine. The product is typically isolated via filtration or extraction, with yields dependent on purification methods.

Physicochemical Properties

N-(2-Methoxy-4-nitrophenyl)benzamide exhibits properties consistent with nitroaromatic compounds:

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | Estimated 3.0–3.5 | |

| Solubility | Low in water; soluble in DMSO | |

| Melting Point | Not reported | – |

| Stability | Stable under inert conditions |

The logP value suggests moderate lipophilicity, which may influence bioavailability in biological systems. The nitro group contributes to the compound’s electron-deficient aromatic ring, making it susceptible to reduction under specific conditions .

| Hazard Category | GHS Code & Statement | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

First-aid measures include rinsing skin or eyes with water (P305+P351+P338) and seeking medical attention for persistent irritation . The compound should be stored in airtight containers at room temperature, away from oxidizing agents .

| Compound | Substituents | Bioactivity |

|---|---|---|

| N-(2-Methoxy-4-nitrophenyl)benzamide | –NO₂, –OCH₃ | Underexplored |

| N-(4-Nitrophenyl)benzamide | –NO₂ | Antibacterial |

| 5-Chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | –Cl, –OH | Antiparasitic (TCMDC-124051) |

The chloro-hydroxy derivative (PubChem CID: 2946791) demonstrates antiparasitic activity, suggesting that functional group modifications could enhance N-(2-methoxy-4-nitrophenyl)benzamide’s utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume